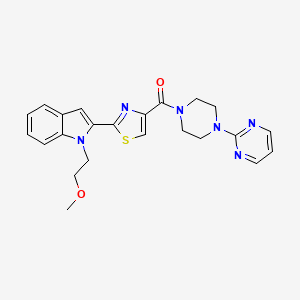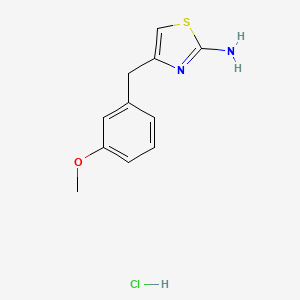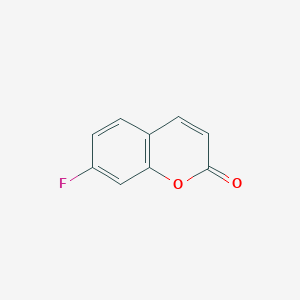![molecular formula C22H23ClN2O3S B2472341 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline CAS No. 867040-32-2](/img/structure/B2472341.png)
4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline, often involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline is characterized by a quinoline core, which is a well-known nitrogenous tertiary base . This core is modified with a 4-methoxyphenylsulfonyl group at the 3-position, a chlorine atom at the 6-position, and an azepan-1-yl group at the 4-position.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline include the reaction of a 2-chloroquinoline derivative with phenylhydrazine, followed by N-alkylation . These reactions likely involve nucleophilic substitution and alkylation mechanisms.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline include a molecular weight of 430.95 and a molecular formula of C22H23ClN2O3S. Other specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Applications De Recherche Scientifique
Green Synthesis and Antibacterial Activity
A study by Alavi et al. (2017) explored the synthesis of various quinoxalines, including derivatives similar to the chemical compound , demonstrating a green synthesis approach. These compounds were evaluated for their antibacterial activities against pathogens such as Staphylococcus spp. and Escherichia coli, highlighting their potential as antibacterial agents (Alavi et al., 2017).
Optical Properties and Applications
Gaml (2018) conducted spectroscopic studies on quinoline-based azo dyes, investigating the influence of UV irradiation on their optical properties. This research is pertinent to understanding how modifications to quinoline derivatives, such as "4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline," can affect their linear and nonlinear optical characteristics, which is crucial for applications in optoelectronic devices (Gaml, 2018).
Corrosion Inhibition
Research by Olasunkanmi et al. (2019) on quinoxaline-based compounds as corrosion inhibitors for mild steel in acidic environments suggests potential industrial applications for similar quinoline derivatives. These studies indicate the compound's relevance in protecting metals against corrosion, which is significant for materials science and engineering applications (Olasunkanmi et al., 2019).
Synthetic Methodologies
A study by Chou et al. (2007) on the synthesis of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines through ring-closing metathesis highlights advanced synthetic methodologies that can be applied to the synthesis of complex quinoline derivatives. This research provides insights into the chemical transformations and synthetic strategies that are applicable to the development of new quinoline-based compounds (Chou et al., 2007).
Orientations Futures
The future directions for research on 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline could include further exploration of its biological activity and potential applications in medicinal chemistry. Given the interest in quinoline derivatives in the field of medicinal chemistry , there may be potential for the development of new therapeutic agents based on this compound.
Propriétés
IUPAC Name |
4-(azepan-1-yl)-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-28-17-7-9-18(10-8-17)29(26,27)21-15-24-20-11-6-16(23)14-19(20)22(21)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXWANVPALRJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)
![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)


![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2472274.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472275.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)
![(E)-3-methyl-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2472279.png)
